molecular formula C23H21ClF3N5O3 B11665325 [3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone

[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11665325
M. Wt: 507.9 g/mol
InChI Key: MNMSZMYBZFYBSA-UHFFFAOYSA-N
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Description

1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorinated furan ring, and a trifluoromethyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the chlorination of the furan ring, followed by its attachment to the pyrazolopyrimidine core.

    Addition of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.

    Attachment of the piperazine ring: The final step involves the coupling of the piperazine ring to the pyrazolopyrimidine core, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(METHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-BENZOYL-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the trifluoromethyl group and the furan ring in 1-BENZOYL-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE imparts unique chemical and biological properties to the compound. These structural features may enhance its stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21ClF3N5O3

Molecular Weight

507.9 g/mol

IUPAC Name

[4-[3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H21ClF3N5O3/c24-18-19(22(34)31-10-8-30(9-11-31)21(33)14-5-2-1-3-6-14)29-32-17(23(25,26)27)13-15(28-20(18)32)16-7-4-12-35-16/h1-7,12,15,17,28H,8-11,13H2

InChI Key

MNMSZMYBZFYBSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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